molecular formula C26H33ClFN3O2 B12793034 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride CAS No. 102504-74-5

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride

Cat. No.: B12793034
CAS No.: 102504-74-5
M. Wt: 474.0 g/mol
InChI Key: HRNOKYRZXFRVGD-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which contributes to its stability and reactivity. The presence of fluorobenzoyl and isopropyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic framework.

    Introduction of the Fluorobenzoyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the fluorobenzoyl group is introduced onto the spirocyclic core.

    Addition of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, using suitable alkylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group plays a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one: A metabolite of long-acting neuroleptic agents.

    8-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan: Another derivative with similar structural features.

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-isopropyl-1-phenyl-, hydrochloride stands out due to its unique combination of fluorobenzoyl and isopropyl groups, which enhance its chemical reactivity and potential applications. Its spirocyclic structure also contributes to its stability and distinct chemical properties.

Properties

CAS No.

102504-74-5

Molecular Formula

C26H33ClFN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-3-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C26H32FN3O2.ClH/c1-20(2)29-19-30(23-7-4-3-5-8-23)26(25(29)32)14-17-28(18-15-26)16-6-9-24(31)21-10-12-22(27)13-11-21;/h3-5,7-8,10-13,20H,6,9,14-19H2,1-2H3;1H

InChI Key

HRNOKYRZXFRVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl

Origin of Product

United States

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